REACTION_CXSMILES
|
CC(N=N[C:8]([C:11]#N)(C)C)(C#N)C.[Cl:13]CC=CC1C=CC=CC=1.[C:23]1([CH3:29])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>>[Cl:13][CH2:29][C:23]1[CH:28]=[CH:27][C:26]([CH:8]=[CH2:11])=[CH:25][CH:24]=1
|
Name
|
|
Quantity
|
76.25 g
|
Type
|
reactant
|
Smiles
|
ClCC=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
430 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
79 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 22 hrs under a blanket of argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
A flame dried 1-L round bottom flask
|
Type
|
CUSTOM
|
Details
|
Argon was bubbled through the mixture
|
Type
|
ADDITION
|
Details
|
Approximately 50 mL of hexane was added to the flask
|
Type
|
ADDITION
|
Details
|
the whole mixture was then poured into 750 ml of hexane
|
Type
|
CUSTOM
|
Details
|
A taffy-like precipitate formed
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
WASH
|
Details
|
washed a couple of times with water
|
Type
|
DISSOLUTION
|
Details
|
The precipitate was then dissolved in THF
|
Type
|
FILTRATION
|
Details
|
The THF solution was filtered
|
Type
|
CUSTOM
|
Details
|
Adding petroleum ether precipitated the product that
|
Type
|
CUSTOM
|
Details
|
was then separated from the mother liquor
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved again in THF
|
Type
|
CUSTOM
|
Details
|
finally precipitated in methanol
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
CUSTOM
|
Details
|
dried overnight at 50° C. in a vacuum oven
|
Duration
|
8 (± 8) h
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC=C(C=C1)C=C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |